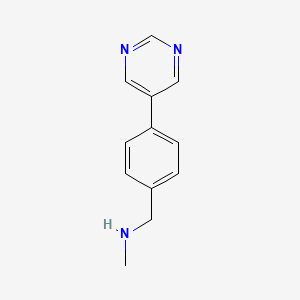

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKANTTBTKVSRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428137 | |

| Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-85-4 | |

| Record name | N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

This technical guide provides a comprehensive analysis of the chemical structure of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic route and details the expected outcomes from key analytical techniques for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring scientific integrity and trustworthiness.

Introduction and Rationale

This compound belongs to the class of benzylamine derivatives containing a pyrimidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. A thorough understanding of the molecule's structure is the foundational step for any further investigation into its chemical properties, reactivity, and potential biological activity. This guide serves as a detailed roadmap for its synthesis and structural verification.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Suzuki coupling to form the key aldehyde intermediate, followed by a reductive amination. This approach is logical as it builds the carbon-carbon bond first, followed by the installation of the secondary amine.

An In-depth Technical Guide to N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is a heterocyclic organic compound featuring a pyrimidine ring linked to a substituted benzylamine moiety. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry, particularly as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive theoretical and predictive analysis of its core physical and chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. The insights presented herein are derived from established chemical principles and data from structurally analogous compounds, offering a valuable resource for researchers exploring this and related chemical spaces.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure. This compound consists of a central nitrogen atom bonded to a methyl group, a benzyl group, and a pyrimidine ring attached at the 5-position of the benzyl moiety.

Chemical Structure:

Molecular Structure of this compound

Identifiers:

| Identifier | Value |

| IUPAC Name | N-methyl-1-(4-(pyrimidin-5-yl)phenyl)methanamine |

| Molecular Formula | C₁₂H₁₃N₃ |

| Canonical SMILES | CNC(c1ccc(cc1)c2cncnc2) |

| InChI Key | (Predicted) |

| CAS Number | Not found in public databases |

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been calculated using established computational models. These predictions offer a valuable baseline for experimental design and handling of the compound.

| Property | Predicted Value | Notes |

| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula. |

| Melting Point | 80-120 °C | Estimated based on similar aromatic amines and pyrimidine derivatives. The exact value is highly dependent on crystalline form. |

| Boiling Point | > 350 °C | Predicted to be high due to the molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and DMSO. | The pyrimidine and amine moieties provide polarity, while the benzyl group contributes to nonpolar character. |

| pKa (most basic) | 5.0 - 6.0 | The tertiary amine is the most basic site. The pyrimidine nitrogens are significantly less basic. |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

Synthesis and Reaction Chemistry

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of N-benzyl pyrimidine derivatives.[1][2] A common and effective strategy involves a reductive amination or a nucleophilic substitution reaction.

Proposed Synthetic Workflow: Reductive Amination

This two-step approach is a robust method for the formation of the target secondary amine.

Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology:

-

Suzuki Coupling: 4-Bromobenzaldehyde is reacted with pyrimidine-5-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated to afford 4-(pyrimidin-5-yl)benzaldehyde.

-

Reductive Amination: The resulting aldehyde is then reacted with methylamine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to reduce the intermediate imine to the target secondary amine, this compound.

Causality Behind Experimental Choices:

-

Suzuki Coupling: This is a highly efficient and versatile cross-coupling reaction for the formation of C-C bonds between aromatic rings. The choice of a palladium catalyst and a suitable base is crucial for achieving high yields.

-

Reductive Amination: This is a preferred method for forming amines from carbonyl compounds as it is a one-pot reaction with generally high yields and good functional group tolerance. Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for the reduction of imines in the presence of aldehydes.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Tertiary Amine: The nitrogen atom is nucleophilic and can be protonated by acids to form salts. It can also undergo N-alkylation or N-oxidation.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system.[3] Electrophilic aromatic substitution is difficult and would likely occur at the 5-position of the pyrimidine ring if forced. Nucleophilic aromatic substitution is more favorable, particularly if there are leaving groups on the ring.[3]

-

Benzyl Group: The benzylic C-H bonds are susceptible to oxidation under strong oxidizing conditions.

Predicted Analytical and Spectroscopic Data

The following spectroscopic data are predicted for this compound and can be used as a reference for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

-

~2.3-2.5 ppm (s, 3H): A singlet corresponding to the N-methyl (CH₃) protons.

-

~3.6-3.8 ppm (s, 2H): A singlet for the benzylic (CH₂) protons.

-

~7.3-7.6 ppm (d, 2H): A doublet for the two aromatic protons on the benzyl ring ortho to the CH₂N group.

-

~7.6-7.8 ppm (d, 2H): A doublet for the two aromatic protons on the benzyl ring ortho to the pyrimidine ring.

-

~8.8-9.0 ppm (s, 2H): A singlet for the two equivalent protons at the 4- and 6-positions of the pyrimidine ring.

-

~9.1-9.3 ppm (s, 1H): A singlet for the proton at the 2-position of the pyrimidine ring.

¹³C NMR Spectroscopy (Predicted)

-

~42-45 ppm: N-methyl carbon (CH₃).

-

~55-58 ppm: Benzylic carbon (CH₂).

-

~127-130 ppm: Aromatic carbons of the benzyl ring.

-

~135-145 ppm: Quaternary aromatic carbons of the benzyl ring.

-

~155-160 ppm: Pyrimidine ring carbons.

Infrared (IR) Spectroscopy (Predicted)

-

~3100-3000 cm⁻¹: C-H stretching of aromatic rings.

-

~2950-2800 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.

-

~1350-1000 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)

-

Expected [M+H]⁺: m/z = 212.12

-

Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the methyl group or the cleavage of the benzyl-nitrogen bond, leading to the formation of the 4-(pyrimidin-5-yl)benzyl cation.

Potential Applications and Safety Considerations

Potential Applications in Drug Discovery

The pyrimidine moiety is a well-established scaffold in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding sites of kinases.[4] N-benzyl pyrimidine derivatives have been investigated as potential anticancer agents, histone deacetylase (HDAC) inhibitors, and inhibitors of other enzymes.[5][6] Given its structure, this compound could serve as a valuable building block or lead compound in the development of novel therapeutics targeting a range of diseases.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate care in a laboratory setting. It is predicted to be a solid at room temperature. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, compounds containing amine and aromatic functionalities can be irritants and may be harmful if ingested or absorbed through the skin. A comprehensive safety assessment should be performed before handling large quantities.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical and chemical properties of this compound. By leveraging data from structurally related compounds and established chemical principles, we have outlined its probable characteristics, a viable synthetic pathway, and expected analytical data. This information serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules in their scientific endeavors. It is imperative to underscore that all presented data are theoretical and await experimental validation.

References

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications.

-

Pyrimidin-5-ylmethanamine. PubChem.

-

Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry (RSC Publishing).

-

Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research.

-

Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. ResearchGate.

-

SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES.

-

Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). NIH.

-

N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine. PubChem.

-

Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.

-

N-methylpyrimidin-5-amine. Chemsigma.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

-

An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure. Benchchem.

-

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem.

-

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. ChemicalBook.

-

N-Methyl-N-(5-pyrimidinyl)amine. J&K Scientific.

-

Pyrimidine. Wikipedia.

-

N-Methyl-4-methylbenzylamine. PubChem.

-

N-Benzyl-N-methylpiperidin-4-amine. PubChem.

-

Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics.

-

N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine.

-

N-benzyl-N-methylhydrazinecarboximidamide. ChemSynthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A-WHITE-PAPER-ON-THE-CORE-MECHANISM-OF-ACTION-OF-N-METHYL-N-4-PYRIMIDIN-5-YLBENZYLAMINE

Elucidating the Mechanism of Action of Novel Chemical Entities: A Strategic Guide Focused on N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Abstract: The compound this compound represents a novel chemical entity with, as of the date of this publication, no established mechanism of action within the public scientific literature. This guide, therefore, pivots from a descriptive to a strategic framework. It serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the mechanism of action for such an uncharacterized compound. We will leverage structural bioinformatics to generate initial hypotheses, followed by a multi-phased experimental plan encompassing in vitro screening, target identification and validation, and downstream pathway analysis. This document provides not only the strategic "why" behind each experimental phase but also the detailed "how," including step-by-step protocols for key assays and data visualization frameworks. Our objective is to provide a comprehensive, scientifically rigorous, and actionable guide for the characterization of novel bioactive molecules.

Introduction and Initial Hypothesis Generation

The journey to understanding a novel compound's therapeutic potential begins with the elucidation of its mechanism of action (MoA). For this compound, a compound with limited available biological data, our first step is a structural analysis to generate plausible, testable hypotheses.

1.1. Structural Scaffolds and Potential Target Classes

The structure of this compound contains two key pharmacophores: a pyrimidine ring and a benzylamine moiety.

-

Pyrimidine Scaffold: The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] It is a common component of molecules that target protein kinases, often acting as an ATP mimic that binds to the kinase hinge region.[1][2] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7] Furthermore, they have been shown to modulate ion channels and act as calcium channel blockers.[8][9][10]

-

Benzylamine Moiety: Benzylamine derivatives are known to interact with a variety of biological targets. They can act as inhibitors of catecholamine uptake, and are found in compounds with antifungal and anti-emetic properties.[11][12][13][14]

1.2. Primary Hypotheses

Based on this structural analysis, we can formulate several primary hypotheses for the MoA of this compound:

-

Hypothesis 1 (Kinase Inhibition): The compound acts as an inhibitor of one or more protein kinases, disrupting cellular signaling pathways. This is a strong initial hypothesis due to the prevalence of the pyrimidine scaffold in known kinase inhibitors.[15][16]

-

Hypothesis 2 (Ion Channel Modulation): The compound modulates the activity of ion channels, such as voltage-gated calcium or potassium channels.[8][17][18]

-

Hypothesis 3 (GPCR Interaction): The compound interacts with G-protein coupled receptors, a common target class for benzylamine derivatives.[19]

This guide will now outline a systematic approach to test these hypotheses and uncover the primary MoA.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phased experimental workflow designed to progressively narrow down the biological target and elucidate the downstream functional consequences of compound engagement.

Figure 1: A three-phased workflow for MoA elucidation.

Phase I: Broad Phenotypic and Target Class Screening

The initial phase aims to cast a wide net to identify any biological activity and narrow down the potential target classes.

2.1.1. Cell Viability and Proliferation Assays

A foundational step is to determine the compound's effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[20][21]

Protocol Spotlight: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[22]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[22]

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[21][23]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23] The results can be used to calculate the IC50 (half-maximal inhibitory concentration).

2.1.2. High-Throughput Screening (HTS)

Parallel screening against large, diverse panels of known biological targets (e.g., kinases, GPCRs, ion channels) can rapidly identify potential interactions and provide initial insights into the compound's selectivity profile.

Phase II: Target Identification and Validation

Once initial "hits" or biological activities are identified in Phase I, the next step is to pinpoint and validate the specific molecular target(s).

2.2.1. Chemical Proteomics for Target Identification

Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[24][25][26][27][28] One common method involves immobilizing the compound on a resin to perform affinity chromatography, followed by mass spectrometry to identify the captured proteins.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Figure 2: Workflow for chemical proteomics-based target ID.

2.2.2. Biophysical Validation of Target Binding

Identified targets from proteomics must be validated using orthogonal biophysical methods to confirm a direct interaction and quantify binding affinity. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.[29][30][31][32][33]

Protocol Spotlight: Surface Plasmon Resonance (SPR)

-

Ligand Immobilization: The purified, recombinant target protein (ligand) is immobilized on a sensor chip surface.[29]

-

Analyte Injection: A series of concentrations of this compound (analyte) are flowed over the chip surface.[29]

-

Real-Time Detection: The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass accumulating as the analyte binds to the ligand. This generates a sensorgram.[30][33]

-

Kinetic Analysis: The association (k_a) and dissociation (k_d) rates are determined from the sensorgram, and the binding affinity (K_D) is calculated (K_D = k_d / k_a).[29]

Table 1: Example SPR Data Output

| Analyte Concentration | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |

|---|---|---|---|

| 10 nM | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| 50 nM | 1.6 x 10⁵ | 3.1 x 10⁻³ | 19.4 |

| 250 nM | 1.5 x 10⁵ | 2.9 x 10⁻³ | 19.3 |

2.2.3. Cellular Target Engagement

Confirming that the compound engages its target in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[34][35][36][37][38]

Principle of CETSA: Ligand-bound proteins are thermodynamically more stable and will denature and aggregate at a higher temperature than their unbound counterparts.[35][38] This shift in the melting temperature (T_m) confirms target engagement.

Phase III: Pathway and Functional Analysis

With a validated target in hand, the final phase is to understand the downstream consequences of target engagement on cellular signaling and function.

2.3.1. Global 'Omics' Approaches

-

Transcriptomics (RNA-Seq): RNA-sequencing provides a global snapshot of changes in gene expression following compound treatment.[39] Pathway analysis of differentially expressed genes can reveal the biological processes and signaling pathways that are modulated.[40][41][42][43]

-

Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance.[44][45][46][47] More specifically, phosphoproteomics can identify changes in protein phosphorylation, providing direct insights into the activity of signaling pathways, particularly if the target is a kinase.[44][48]

2.3.2. Cell-Based Functional Assays

The final step is to link the molecular mechanism to a cellular phenotype using functional assays tailored to the identified pathway. For example, if a kinase involved in cell migration is identified as the target, a wound-healing or transwell migration assay would be a relevant functional readout.

Conclusion

While the specific mechanism of action for this compound remains to be discovered, this guide provides a robust, logical, and experimentally sound framework for its elucidation. By beginning with structure-based hypotheses and progressing through systematic phases of broad screening, specific target validation, and functional pathway analysis, researchers can confidently and efficiently characterize this and other novel chemical entities. This strategic approach, grounded in established and cutting-edge methodologies, is fundamental to modern drug discovery and development.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). PubMed. Retrieved from [Link]

-

How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. (2018). Technology Networks. Retrieved from [Link]

-

Biological activities of synthetic pyrimidine derivatives. (2024). PeerJ. Retrieved from [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Labs. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery? (2025). Chemistry For Everyone. Retrieved from [Link]

-

Proteomic Strategies to Characterize Signaling Pathways. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

A beginner's guide to surface plasmon resonance. (2023). Portland Press. Retrieved from [Link]

-

Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. (2013). PubMed. Retrieved from [Link]

-

Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

-

Inhibition of uptake of catecholamines by benzylamine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]

-

RNA-Seq Analysis Pipeline: Essential Tools for Each Step. (n.d.). Pars Silico. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]

-

A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

-

Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Natural Product Reports. Retrieved from [Link]

-

Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. (2024). Annual Reviews. Retrieved from [Link]

-

Regulation of ion channels by pyridine nucleotides. (2013). PubMed. Retrieved from [Link]

-

Pathway Analysis: What It Is and How to Conduct It. (n.d.). OlvTools. Retrieved from [Link]

-

How to Analyze RNAseq Data for Absolute Beginners Part 5: From DEGs to Pathways. (2025). NGS Learning Hub. Retrieved from [Link]

-

Pyrimidine-2,4,6-triones are a new class of voltage-gated L-type Ca2+ channel activators. (n.d.). Nature Communications. Retrieved from [Link]

-

Regulation of Ion Channels by Pyridine Nucleotides. (2013). Circulation Research. Retrieved from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Gene set enrichment and pathway analysis. (2022). Single-cell best practices. Retrieved from [Link]

-

Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (1993). PubMed. Retrieved from [Link]

-

Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

RNA-seq genes to pathways. (2018). Galaxy Training Network. Retrieved from [Link]

-

A beginner's guide to mass spectrometry–based proteomics. (n.d.). EPFL. Retrieved from [Link]

-

Protocols. (n.d.). Broad Institute. Retrieved from [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI. Retrieved from [Link]

-

A beginner's guide to mass spectrometry–based proteomics. (2020). Portland Press. Retrieved from [Link]

Sources

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. jddtonline.info [jddtonline.info]

- 8. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]

- 11. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzylamine - Wikipedia [en.wikipedia.org]

- 13. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. europeanreview.org [europeanreview.org]

- 26. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 28. annualreviews.org [annualreviews.org]

- 29. denovobiolabs.com [denovobiolabs.com]

- 30. Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery | Technology Networks [technologynetworks.com]

- 31. criver.com [criver.com]

- 32. youtube.com [youtube.com]

- 33. portlandpress.com [portlandpress.com]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 37. news-medical.net [news-medical.net]

- 38. CETSA [cetsa.org]

- 39. RNA-Seq Analysis Pipeline: Essential Tools for Each Step [parssilico.com]

- 40. olvtools.com [olvtools.com]

- 41. How to Analyze RNAseq Data for Absolute Beginners Part 5: From DEGs to Pathways - Best Practices - NGS Learning Hub [ngs101.com]

- 42. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]

- 43. Hands-on: 3: RNA-seq genes to pathways / 3: RNA-seq genes to pathways / Transcriptomics [training.galaxyproject.org]

- 44. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]

- 45. epfl.ch [epfl.ch]

- 46. Protocols | Broad Institute [broadinstitute.org]

- 47. portlandpress.com [portlandpress.com]

- 48. PTMScan Pathway Based Enrichment Kits | Cell Signaling Technology [cellsignal.com]

Unveiling the Therapeutic Potential of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine: A Technical Guide to Biological Activity and Screening

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a novel small molecule with potential therapeutic applications. Drawing upon the established importance of the pyrimidine scaffold in medicinal chemistry, we postulate that this compound may exhibit significant activity as a modulator of key cellular pathways, particularly those involved in DNA damage response and cancer cell proliferation. This document outlines a strategic approach to the synthesis, in vitro screening, and mechanistic evaluation of this compound, with a focus on its potential as an inhibitor of the USP1/UAF1 deubiquitinase complex. Detailed, field-proven protocols for primary and secondary assays are provided to enable researchers to rigorously assess its biological profile.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4][5] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3][5] Consequently, pyrimidine derivatives have been extensively explored as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4]

The N-benzyl-2-phenylpyrimidin-4-amine scaffold, a close structural relative of the topic compound, has recently emerged as a potent inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[6][7] This complex is a critical regulator of the DNA damage response (DDR), and its inhibition has shown promise as an anticancer strategy.[7][8] Given this precedent, we hypothesize that this compound holds significant potential as a therapeutic agent, likely acting through the inhibition of USP1/UAF1 or other key cellular signaling pathways. This guide provides a roadmap for the systematic evaluation of this hypothesis.

Synthetic Strategy: A Plausible Route to this compound

A robust and scalable synthetic route is paramount for the thorough biological evaluation of any lead compound. Based on established synthetic methodologies for related pyrimidine derivatives, we propose a two-step synthesis of this compound. This approach leverages a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[7][9]

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-methyl-1-(4-bromophenyl)methanamine (Reductive Amination)

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.1-1.5 eq) as a solution in a compatible solvent.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise. Control the addition to maintain the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-methyl-1-(4-bromophenyl)methanamine.

Step 2: Synthesis of this compound (Suzuki-Miyaura Coupling)

-

To a reaction vessel, add N-methyl-1-(4-bromophenyl)methanamine (1.0 eq), 5-bromopyrimidine (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Primary Screening: Assessing Biological Activity

The initial screening phase is designed to rapidly assess the compound's biological activity, focusing on its potential as an anticancer agent and an inhibitor of the USP1/UAF1 deubiquitinase complex.

In Vitro Anticancer Activity: Cell Viability Assays

Determining the cytotoxic or cytostatic effects of this compound against a panel of cancer cell lines is a critical first step. Two robust and widely used methods are the MTT and CellTiter-Glo® assays.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][10][11][12][13]

Step-by-Step MTT Assay Protocol: [8][10][11][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[1][6][14][15][16]

Step-by-Step CellTiter-Glo® Assay Protocol: [1][6][14][15]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay Procedure: After the incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |

| A549 | Non-Small Cell Lung Cancer | Experimental Value |

| HCT116 | Colorectal Cancer | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| U2OS | Osteosarcoma | Experimental Value |

Primary Biochemical Screen: USP1/UAF1 Deubiquitinase Inhibition Assay

Based on the activity of structurally similar compounds, a primary biochemical screen to assess the inhibitory potential of this compound against the USP1/UAF1 complex is highly warranted.[6][7] A fluorogenic assay using a ubiquitin-conjugated substrate is a common and effective method.

Step-by-Step USP1/UAF1 Inhibition Assay Protocol: [17][18][19][20][21][22][23]

-

Reagent Preparation: Prepare a stock solution of the purified recombinant human USP1/UAF1 enzyme complex in an appropriate assay buffer. Prepare a stock solution of a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well or 384-well black microplate, add the assay buffer, the compound dilutions (or vehicle control), and the USP1/UAF1 enzyme.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.

-

Kinetic Reading: Immediately begin monitoring the increase in fluorescence (excitation ~350-380 nm, emission ~440-460 nm) over time using a fluorescence plate reader. The cleavage of AMC from ubiquitin by USP1/UAF1 results in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: USP1/UAF1 Inhibition

| Compound | USP1/UAF1 IC₅₀ (µM) |

| This compound | Experimental Value |

| Known USP1 Inhibitor (e.g., ML323) | Reference Value |

Secondary Screening and Mechanism of Action Studies

Should the primary screening reveal significant biological activity, a series of secondary assays should be conducted to further characterize the compound's mechanism of action and cellular effects.

Diagram of the USP1/UAF1 Signaling Pathway in DNA Damage Response

Sources

- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of sequential ubiquitination of PCNA in DNA-damage tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deubiquitination of FANCD2 is required for DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 10. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 11. RAD18-mediated ubiquitination of PCNA activates the Fanconi anemia DNA repair network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. USP1 in regulation of DNA repair pathways | CoLab [colab.ws]

- 20. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. UAF1 Is a Subunit of Multiple Deubiquitinating Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. diva-portal.org [diva-portal.org]

A Multi-Faceted Strategy for the Target Identification and Validation of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Abstract

The deconvolution of a novel bioactive compound's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the specific molecular target(s) is paramount for optimizing efficacy, predicting toxicity, and understanding the fundamental biology underpinning a therapeutic effect. This guide presents a comprehensive, logic-driven framework for the target identification and validation of a novel chemical entity, using the pyrimidine derivative "N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" as a central case study. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in approved drugs, suggesting a high probability of biological activity.[1][2][3][4] This document eschews a rigid template in favor of an integrated, multi-pronged strategy that combines computational prediction, unbiased biochemical screening, and rigorous genetic validation. Each experimental choice is rationalized, and every protocol is designed as a self-validating system, providing researchers, scientists, and drug development professionals with a field-proven roadmap from a novel compound to a validated target.

Part 1: Initial Characterization and Hypothesis Generation

Before committing to resource-intensive biochemical experiments, a crucial initial phase involves generating data-driven hypotheses about the compound's potential targets and biological effects. This is achieved through a combination of computational analysis and broad phenotypic screening.

In Silico Target Prediction: A First Glimpse into Potential Mechanisms

The chemical structure of this compound is the first and most valuable piece of information. In silico methods leverage this structure to predict potential protein targets based on similarity to known ligands and compatibility with known binding sites.[5][6][7][8][9] This approach rapidly generates a tractable list of candidate targets for subsequent experimental verification.

Causality Behind the Choice: Computational methods are cost-effective and fast, allowing for the prioritization of experimental resources toward the most probable target classes. By casting a wide net over the known "target space," we can avoid biases and uncover unexpected possibilities.

Core Methodologies:

-

Ligand-Based Similarity Searching: This technique operates on the principle that structurally similar molecules often share similar biological targets. The structure of our compound is used as a query against databases like ChEMBL, PubChem, and BindingDB to identify known bioactive compounds with high structural similarity.

-

Structure-Based Reverse Docking: Here, the paradigm is reversed from traditional virtual screening. Instead of screening a library of compounds against one target, we screen our single compound against a large panel of 3D protein structures representing the druggable proteome.[7] This can predict binding affinity and identify potential direct interactors.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of steric and electronic features of the compound necessary for biological activity and screens for targets that possess a complementary binding pocket.

Data Presentation: Hypothetical In Silico Prediction Results

The following table summarizes hypothetical top-ranked hits for this compound from a combined in silico analysis.

| Rank | Predicted Target/Target Family | Method of Prediction | Confidence Score | Rationale for Follow-Up |

| 1 | Aurora Kinase Family | Similarity Search & Reverse Docking | 0.85 | Pyrimidine scaffolds are common in kinase inhibitors.[10] |

| 2 | Deubiquitinating Enzymes (DUBs) | Reverse Docking | 0.78 | Specific pyrimidine amines have shown USP1/UAF1 activity.[5][11][12] |

| 3 | Cyclin-Dependent Kinases (CDKs) | Similarity Search | 0.75 | The aminopyrimidine core is a known CDK-binding motif. |

| 4 | GPCRs (Adenosine A2a Receptor) | Pharmacophore Modeling | 0.65 | Potential for aromatic interactions in a deep binding pocket. |

Experimental Workflow: In Silico Target Prediction

Detailed Protocol Steps:

-

Probe Synthesis: Synthesize an analog of this compound containing a linker (e.g., polyethylene glycol) terminating in an affinity handle (e.g., biotin). A control probe, where the key pharmacophore is scrambled, should also be synthesized.

-

Lysate Preparation: Grow HCT116 cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads.

-

Add the cell lysate to the probe-coated beads. In a parallel control experiment, pre-incubate the lysate with a 100-fold excess of the free, unmodified parent compound before adding to the beads. Proteins specifically competed off by the free compound are high-confidence interactors.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing & Elution: Wash the beads extensively with lysis buffer to remove non-specific proteins. Elute bound proteins using a denaturing buffer (e.g., SDS sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise bands for in-gel digestion, or perform an in-solution digest followed by LC-MS/MS analysis. Identify proteins that are significantly enriched in the probe pulldown compared to control beads and that are competed off by the free compound.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a critical technology for validating a drug-target interaction within the complex milieu of an intact cell. [13][14][15][16][17][18]It operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.

Causality Behind the Choice: This method provides direct evidence of target engagement in a physiological context, without requiring any modification to the compound or the protein. It serves as an essential orthogonal validation of hits from affinity proteomics.

Experimental Workflow: CETSA

Detailed Protocol Steps (Western Blot Detection):

-

Cell Treatment: Treat two populations of HCT116 cells, one with 10 µM this compound and one with vehicle (DMSO), for 1 hour at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 10 temperatures from 42°C to 68°C) for 3 minutes, followed by cooling to 4°C.

-

Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein (e.g., Aurora Kinase A, identified from proteomics) in each sample by Western Blot.

-

Analysis: Quantify the band intensities and normalize to the non-heated control. Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Data Presentation: Hypothetical CETSA Results

| Treatment | Apparent Aggregation Temp (Tagg) | Thermal Shift (ΔTagg) |

| Vehicle (DMSO) | 52.1 °C | - |

| 10 µM Compound | 58.6 °C | +6.5 °C |

Part 3: Broad Target Class Profiling

If initial hypotheses or the compound's structural class point towards large, druggable protein families, comprehensive profiling against these families is a logical and efficient step. This is often performed through specialized contract research organizations (CROs).

Causality Behind the Choice: Profiling provides a broad view of selectivity. A compound that hits the intended target potently and cleanly is more desirable than one with numerous, potent off-targets. This data is critical for predicting potential side effects and guiding medicinal chemistry efforts.

Kinase Profiling

Given that the pyrimidine core is a classic "kinase hinge-binder," assessing the compound's activity across the human kinome is a high-priority step. [19][20][21][22][23]

-

Methodology: Platforms like Eurofins DiscoverX's KINOMEscan® use a competition binding assay where the test compound competes with an immobilized active-site directed ligand. The amount of kinase bound to the solid support is measured, providing a quantitative measure of binding affinity (Kd) or percent inhibition. [19][23]Activity-based assays (e.g., ADP-Glo™) measure the inhibition of phosphotransferase activity directly. [20][21]* Data Output: Typically provided as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM). Potent hits are then followed up with full dose-response curves to determine IC₅₀ or Kd values.

GPCR and Ion Channel Profiling

To ensure other major druggable target classes are not primary targets, broad screening panels for G-protein coupled receptors (GPCRs) and ion channels are valuable.

-

Methodology: These services use a variety of assays, including radioligand binding assays to measure competitive displacement, second messenger functional assays (e.g., cAMP, calcium flux) for GPCRs, and electrophysiology or ion flux assays for ion channels. [3][11][24][25][26][27][28]* Data Output: Similar to kinase screening, data is typically presented as percent inhibition or activation at a fixed concentration.

Part 4: Target Validation

Identifying a binding partner is not sufficient. Target validation is the crucial process of demonstrating that the interaction between the compound and the identified target is responsible for the observed biological phenotype. [2][10][29][30]

Genetic Validation: The Gold Standard

The most rigorous method for target validation is to use genetic tools to specifically deplete the target protein and determine if this recapitulates the compound's effect. [30][31] Causality Behind the Choice: Genetic methods provide the highest level of confidence in target-phenotype linkage. If reducing the target protein level produces the same cellular outcome as the compound, it strongly implies the compound acts through that target. Using two orthogonal genetic methods (e.g., RNAi and CRISPR) provides a self-validating system that controls for off-target effects of either technology. [32][33][34][35] Experimental Logic: RNAi vs. CRISPR

Protocol: siRNA-mediated Knockdown and Phenotypic Analysis

-

Transfection: Transfect HCT116 cells with either a pool of siRNAs targeting the candidate gene (e.g., AURKA) or a non-targeting control (NTC) siRNA using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

-

Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein depletion.

-

Validation of Knockdown: Harvest a subset of cells and confirm protein depletion via Western Blot and/or mRNA depletion via qPCR, comparing the target-specific siRNA-treated cells to the NTC. A knockdown of >70% is considered efficient.

-

Phenotypic Assay: In a parallel plate, perform the same CellTiter-Glo® viability assay described in section 1.2 on the siRNA-transfected cells.

-

Comparison: Compare the reduction in cell viability caused by the siRNA to that caused by treatment with this compound.

Data Presentation: Comparative Phenotypic Effect

| Condition | Target Protein Level (% of Control) | Cell Viability (% of Control) | Conclusion |

| Vehicle (DMSO) | 100% | 100% | Baseline |

| 1 µM Compound | 100% | 52% | Pharmacological Effect |

| Non-Targeting siRNA | 100% | 98% | Negative Control |

| Target-specific siRNA | 25% | 55% | Phenocopy |

| Target-specific CRISPR KO | <5% | 48% | Phenocopy (Confirmatory) |

A strong correlation between the pharmacological effect and the genetic knockdown/knockout effect provides powerful validation for the target.

Conclusion: Synthesizing an Integrated Narrative

The identification and validation of a molecular target for a novel compound like this compound is not a linear process but an iterative cycle of hypothesis generation, experimental testing, and data integration. This guide outlines a robust, multi-faceted strategy that builds a compelling case for a specific mechanism of action.

By starting with broad, unbiased computational and phenotypic screens, we generate initial hypotheses. These are then tested directly using powerful biochemical techniques like chemical proteomics and CETSA to confirm physical interaction and cellular target engagement. Broad profiling panels ensure a comprehensive understanding of selectivity. Finally, the gold standard of genetic validation provides the definitive link between the target and the compound's biological effect.

Following this framework allows researchers to move forward with confidence into lead optimization and preclinical development, armed with a deep understanding of their compound's molecular mechanism of action.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

-

The Role of Pyrimidine Derivatives in Modern Drug Discovery. (n.d.). Blasthole Frag. Retrieved January 18, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Workflow of Chemical Proteomics Analysis. (n.d.). Mtoz Biolabs. Retrieved January 18, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). PubMed Central. Retrieved January 18, 2026, from [Link]

-

GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]

-

Ion Channel Assays. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction for Small Molecules. (2019). PubMed. Retrieved January 18, 2026, from [Link]

-

Automation to Enable High-throughput Chemical Proteomics. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. Retrieved January 18, 2026, from [Link]

-

Ion Channel Screening Assays. (n.d.). Creative BioMart. Retrieved January 18, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Schematic overview of the chemical proteomic workflow. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Target identification and validation in research. (2023). WJBPHS. Retrieved January 18, 2026, from [Link]

-

Target Validation. (n.d.). Sygnature Discovery. Retrieved January 18, 2026, from [Link]

-

Ion Channel Screening - Assay Guidance Manual. (2012). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Target Identification Approaches in Drug Discovery. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed Central. Retrieved January 18, 2026, from [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved January 18, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (2013). Nature. Retrieved January 18, 2026, from [Link]

-

Identifying novel drug targets with computational precision. (2024). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Chemical Proteomics. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. Retrieved January 18, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 18, 2026, from [Link]

-

High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

-

Phenotypic screening: A more rapid route to target deconvolution. (2013). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction for Small Molecules. (2018). OUCI. Retrieved January 18, 2026, from [Link]

-

Target Identification & Validation in Drug Discovery. (2024). Technology Networks. Retrieved January 18, 2026, from [Link]

-

DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 18, 2026, from [Link]

-

Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. (2015). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 10. fiveable.me [fiveable.me]

- 11. reactionbiology.com [reactionbiology.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. drughunter.com [drughunter.com]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. technologynetworks.com [technologynetworks.com]

- 20. kinaselogistics.com [kinaselogistics.com]

- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.es]

- 22. assayquant.com [assayquant.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]

- 25. ionbiosciences.com [ionbiosciences.com]

- 26. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]

- 27. criver.com [criver.com]

- 28. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. wjbphs.com [wjbphs.com]

- 30. sygnaturediscovery.com [sygnaturediscovery.com]

- 31. technologynetworks.com [technologynetworks.com]

- 32. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]

- 33. sygnaturediscovery.com [sygnaturediscovery.com]

- 34. synthego.com [synthego.com]

- 35. selectscience.net [selectscience.net]

An In-depth Technical Guide to the Synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and its derivatives. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document moves beyond a simple recitation of protocols to offer insights into the strategic considerations and mechanistic underpinnings of the synthetic pathways, ensuring a robust and reproducible approach for researchers in the field.

Strategic Approach to Synthesis: A Two-Step Convergent Pathway

The synthesis of the core this compound scaffold is most effectively approached through a convergent two-step strategy. This methodology offers flexibility in the introduction of structural diversity and allows for the efficient preparation of analogs. The key transformations are:

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction forms the crucial carbon-carbon bond between the pyrimidine and phenyl rings.

-

Reductive Amination: This step introduces the N-methylbenzylamine moiety.

This strategic disconnection allows for the independent synthesis and modification of the pyrimidine and benzene ring precursors, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Strategy

Figure 1: A high-level overview of the two-step convergent synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 5-(4-Formylphenyl)pyrimidine

The cornerstone of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely favored for its high yields, tolerance of a broad range of functional groups, and the commercial availability of the necessary reagents.[1]

Causality Behind Experimental Choices:

-

Choice of Halopyrimidine: 5-Bromopyrimidine is a common and commercially available starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst under standard conditions.[1]

-

Boronic Acid Partner: 4-Formylphenylboronic acid is selected as the coupling partner to introduce the benzaldehyde moiety, which is essential for the subsequent reductive amination step. The boronic acid group is stable and compatible with a wide range of reaction conditions.

-

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable choice for this type of coupling. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base and Solvent: An aqueous solution of a mild base like sodium carbonate or potassium phosphate is crucial for the transmetalation step of the Suzuki-Miyaura reaction. A solvent system of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromopyrimidine

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-(4-formylphenyl)pyrimidine as a solid.

Self-Validation: The successful synthesis of the intermediate can be confirmed by standard analytical techniques. The expected ¹H NMR spectrum should show characteristic signals for the pyrimidine and benzaldehyde protons, and the mass spectrum should correspond to the molecular weight of the product (C₁₁H₈N₂O, MW: 184.19 g/mol ). This intermediate is also commercially available, providing a reference for characterization.[2]

Part 2: Synthesis of the Final Product: this compound

The final step in the synthesis is the reductive amination of the aldehyde intermediate with methylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

-

Amine Source: A solution of methylamine in a suitable solvent (e.g., THF or ethanol) is a convenient source of the amine.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides, allowing for the formation of the imine intermediate before reduction. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used for reductive aminations with sodium triacetoxyborohydride.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

5-(4-Formylphenyl)pyrimidine

-

Methylamine solution (e.g., 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-(4-formylphenyl)pyrimidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add the methylamine solution (1.5-2.0 eq) to the flask and stir at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The ¹H NMR spectrum should show the appearance of a singlet for the N-methyl group and a singlet for the benzylic CH₂ group, along with the disappearance of the aldehyde proton signal.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The presented synthetic route is highly amenable to the generation of a library of analogs for SAR studies. Modifications can be readily introduced at three key positions:

-

The Pyrimidine Ring: A variety of substituted 5-halopyrimidines can be used in the Suzuki-Miyaura coupling to explore the effect of substituents on the pyrimidine core.